molecular formula C26H28N4S B5479266 N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5479266
M. Wt: 428.6 g/mol
InChI Key: ZBOIPRCCXAOPMC-JXMROGBWSA-N
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Description

“N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE” is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazine core substituted with an anilinophenyl group and a phenylpropenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c31-26(28-25-15-13-24(14-16-25)27-23-11-5-2-6-12-23)30-20-18-29(19-21-30)17-7-10-22-8-3-1-4-9-22/h1-16,27H,17-21H2,(H,28,31)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOIPRCCXAOPMC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE” typically involves multi-step organic reactions. The starting materials might include aniline derivatives, phenylpropenyl compounds, and tetrahydropyrazine precursors. Common synthetic routes could involve:

    Condensation Reactions: Combining aniline derivatives with phenylpropenyl compounds under acidic or basic conditions.

    Cyclization Reactions: Forming the tetrahydropyrazine ring through intramolecular cyclization.

    Thioamide Formation: Introducing the carbothioamide group using reagents like thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions. This includes:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

    Safety Measures: Ensuring safe handling of reagents and intermediates, especially those that are toxic or reactive.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules. Its structural features could enable binding to proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in developing new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE” would depend on its specific applications. Generally, the compound might exert its effects by:

    Binding to Molecular Targets: Interacting with enzymes, receptors, or other proteins.

    Modulating Pathways: Affecting biochemical pathways involved in cellular processes.

    Altering Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ANILINOPHENYL)-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: can be compared with other tetrahydropyrazine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various research and industrial applications.

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